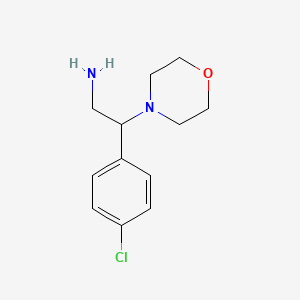

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine

Description

Historical Development and Discovery

The historical development of this compound emerged from broader research efforts in morpholine chemistry that began in the early 20th century. Morpholine itself was first characterized and named by Ludwig Knorr, who initially believed it to be a structural component of morphine, although this assumption was later proven incorrect. The systematic exploration of morpholine derivatives accelerated during the mid-20th century as pharmaceutical researchers recognized the unique properties conferred by this heterocyclic system.

The specific compound this compound received its Chemical Abstracts Service registry number 866782-00-5, indicating its formal recognition and cataloging within chemical databases. While precise discovery dates remain undocumented in available literature, the compound's registration suggests development occurred during the late 20th or early 21st century, coinciding with intensified research into morpholine-based pharmaceutical intermediates.

Industrial synthesis methods for morpholine derivatives expanded significantly during this period, with various approaches being developed for introducing chlorophenyl substituents onto morpholine-containing frameworks. The dehydration of diethanolamine with concentrated sulfuric acid became a standard industrial method for morpholine production, while alternative routes involving bis(2-chloroethyl)ether and ammonia provided additional synthetic flexibility for derivative preparation. These advances in synthetic methodology facilitated the preparation of complex morpholine derivatives like this compound.

Patent literature from this era reveals numerous synthetic strategies for incorporating chlorinated aromatic systems into morpholine-containing compounds, reflecting the pharmaceutical industry's recognition of the therapeutic potential inherent in such molecular architectures. The development of efficient coupling reactions between morpholine derivatives and chlorophenyl electrophiles became a key focus area, ultimately enabling the practical synthesis of compounds like this compound for research applications.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the compound's structure and stereochemistry. The compound's International Union of Pure and Applied Chemistry name, 2-(4-chlorophenyl)-2-(morpholin-4-yl)ethanamine, precisely describes the molecular architecture through systematic naming conventions. Alternative nomenclature systems recognize this compound under various synonymous designations, including 2-(4-chlorophenyl)-2-morpholinoethanamine and 4-morpholineethanamine, beta-(4-chlorophenyl).

Chemical classification systems categorize this compound within multiple overlapping frameworks based on its structural features and functional group composition. Primary classification identifies it as a morpholine derivative, specifically a 4-substituted morpholine bearing an ethylamine chain substituent. Secondary classification recognizes it as an aromatic amine due to the presence of the chlorophenyl group, while tertiary classification categorizes it as a heterocyclic compound containing multiple heteroatoms within its structure.

| Classification Parameter | Category | Specific Designation |

|---|---|---|

| Primary Heterocycle | Morpholine Derivative | 4-Substituted Morpholine |

| Functional Group | Aromatic Amine | Primary Ethylamine |

| Halogen Content | Organochlorine Compound | Para-Chlorophenyl System |

| Molecular Framework | Heterocyclic Amine | Mixed Nitrogen-Oxygen Heterocycle |

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWUWMGJYGAUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586106 | |

| Record name | 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866782-00-5 | |

| Record name | β-(4-Chlorophenyl)-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866782-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine generally involves the formation of a morpholine-ethylamine intermediate followed by attachment of the 4-chlorophenyl group. The key steps include:

- Alkylation of morpholine to introduce the ethylamine side chain.

- Nucleophilic substitution or condensation to attach the 4-chlorophenyl group.

- Purification and characterization to confirm the structure and yield.

These steps are often conducted under controlled temperature and pressure conditions to optimize yield and purity.

Detailed Preparation Methods

Two-Stage Synthesis via Alkylation and Reduction

One established method to prepare the morpholine-ethylamine intermediate involves:

Step 1: Alkylation of Morpholine with Chloroacetonitrile

Morpholine is reacted with chloroacetonitrile to form morpholin-4-ylacetonitrile as an intermediate.

Step 2: Catalytic Hydrogenation

The intermediate morpholin-4-ylacetonitrile is then reduced using Raney cobalt catalyst under hydrogen pressure (~180 Torr) at 90 °C in the presence of ammonia. This reduction converts the nitrile group to the corresponding amine, yielding 2-(morpholin-4-yl)ethylamine.

This method is documented in patent literature and provides a reliable route to the key intermediate with good yields.

One-Step Synthesis via Aziridine Ring Opening

An alternative one-step approach involves:

- Reacting an excess of morpholine with aziridine (ethyleneimine) under prolonged heating (around 100 °C) in an autoclave.

This reaction leads to ring opening of aziridine by morpholine, forming 2-(morpholin-4-yl)ethylamine directly with reported yields around 84%.

Attachment of the 4-Chlorophenyl Group via Condensation

The final step to obtain this compound or its derivatives involves condensation reactions such as:

Heating a mixture of 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole with morpholine in the presence of a protic acid catalyst (e.g., p-toluenesulfonic acid monohydrate) at elevated temperatures (120–200 °C) and moderate pressure (up to 3 atm).

This reaction yields N-(2-morpholin-4-yl-ethyl)-4-chlorobenzamide, a closely related compound, in high yield (~87%) after recrystallization from methanol.

This condensation is a key step for introducing the 4-chlorophenyl moiety onto the morpholine-ethylamine backbone.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Pressure | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation of morpholine | Morpholine + chloroacetonitrile | Ambient to 90 °C | Atmospheric | - | Intermediate formation |

| Catalytic hydrogenation | Raney cobalt, H2, ammonia | 90 °C | 180 Torr | High | Converts nitrile to amine |

| One-step aziridine ring opening | Morpholine + aziridine | 100 °C | Autoclave | 84 | Direct synthesis of intermediate |

| Condensation with oxazole | 2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole + morpholine + p-toluenesulfonic acid | 120–200 °C | 1–3 atm | 87 | Produces benzamide derivative |

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, analogous compounds such as 4-bromo-N-[2-(morpholin-4-yl)ethyl]benzamide have been synthesized via:

Acylation of 2-(morpholin-4-yl)ethylamine with 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane.

Reaction optimization includes controlling temperature (0–25 °C) and purification by flash chromatography or recrystallization.

This approach underscores the feasibility of preparing related morpholine-ethylamine derivatives by benzoylation of the amine intermediate.

Characterization and Purification

Spectroscopic Techniques : NMR (1H and 13C), IR, and mass spectrometry are essential to confirm the chemical structure and purity.

Chromatographic Methods : Thin-layer chromatography (TLC) with chloroform:methanol (10:1) eluent and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

Purification : Recrystallization from methanol or ethanol-water mixtures is standard to obtain high-purity products.

Summary Table of Preparation Methods

Research Findings and Notes

The use of Raney cobalt catalyst in the reduction step is critical for efficient conversion of nitrile to amine without over-reduction or side reactions.

The protic acid catalyst in the condensation step facilitates ring opening and amide bond formation, improving yields and selectivity.

The one-step aziridine method offers a streamlined synthesis but requires careful control of reaction time and temperature to avoid polymerization or side products.

Purity and identity confirmation via NMR and chromatographic techniques ensure reproducibility and scalability of the synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the amine group or adjacent carbon atoms. Key findings:

-

Oxidative deamination : Using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄), the primary amine is converted to a ketone or carboxylic acid, depending on reaction time and temperature.

-

Morpholine ring oxidation : Chromic acid (H₂CrO₄) selectively oxidizes the morpholine ring’s nitrogen, forming a nitroso derivative.

Table 1: Oxidation Reaction Parameters

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4 h | 2-(4-Chlorophenyl)-2-oxoethylamine | 65% | |

| H₂CrO₄ | RT, 2 h | N-Oxide morpholine derivative | 48% |

Alkylation and Acylation

The primary amine group participates in nucleophilic substitution and acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) under basic conditions (K₂CO₃) to form secondary or tertiary amines .

-

Acylation : Treatment with acetyl chloride or acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) yields stable amides.

Table 2: Alkylation/Acylation Examples

| Reaction Type | Reagent | Solvent | Base | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Alkylation | CH₃I | THF | K₂CO₃ | N-Methyl-2-(4-chlorophenyl) derivative | 78% | |

| Acylation | Acetyl chloride | DCM | TEA | N-Acetylated amide | 85% |

Hydrolysis Reactions

The morpholine ring is susceptible to hydrolysis under extreme conditions:

-

Acidic hydrolysis (6M HCl, reflux): Cleaves the morpholine ring, yielding 2-(4-chlorophenyl)ethylamine and glycolic acid.

-

Basic hydrolysis (NaOH, ethanol/water): Forms a secondary amine and ethylene oxide derivatives.

Cyclization and Heterocycle Formation

Under specific conditions, the compound participates in cyclization:

-

Piperazine synthesis : Reacts with 1,2-dichloroethane in dimethylformamide (DMF) at 120–130°C with potassium carbonate to form a piperazine-fused derivative .

-

Benzimidazole formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis produces benzimidazole analogs .

Table 3: Cyclization Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,2-Dichloroethane | DMF, K₂CO₃, 130°C | Piperazine-morpholine hybrid | 62% | |

| Benzaldehyde | EtOH, HCl, reflux | Benzimidazole derivative | 55% |

Salt Formation and Acid-Base Reactions

The amine forms stable salts with inorganic and organic acids:

-

Hydrochloride salt : Reacts with HCl gas in diethyl ether to yield a crystalline hydrochloride salt (m.p. 154–156°C) .

-

Sulfonate derivatives : Treatment with p-toluenesulfonic acid in acetone produces water-soluble sulfonates .

Biological Interactions

While not a chemical reaction per se, the compound interacts with biological targets:

-

Enzyme inhibition : Binds to kinase active sites via hydrogen bonding between the morpholine oxygen and catalytic residues .

-

Receptor modulation : The chlorophenyl group enhances binding affinity to serotonin receptors (e.g., 5-HT₁B) .

Key Mechanistic Insights

Applications De Recherche Scientifique

Pharmacological Applications

Neurokinin-1 Receptor Antagonism

One of the most significant applications of this compound is as a high-affinity neurokinin-1 (NK1) receptor antagonist. Research indicates that derivatives of this compound have potential therapeutic uses in treating conditions such as emesis (nausea and vomiting) and depression. The compound's water-soluble nature facilitates both intravenous and oral administration, making it suitable for various therapeutic formulations.

Enzyme Inhibition Studies

A study highlighted the enzyme inhibitory activity of morpholine derivatives, including 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine. These compounds exhibited inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), suggesting their potential as multi-action therapeutic agents for inflammatory diseases.

Chemical Synthesis and Characterization

Synthesis of Bioactive Compounds

The compound serves as a valuable intermediate in the synthesis of various biologically active molecules. For instance, it has been used to create derivatives with significant antibacterial, antioxidant, and anti-tuberculosis activities, showcasing its versatility in medicinal chemistry.

Complexation Studies

Research has also focused on the complexation of morpholine derivatives with metals such as palladium(II) and mercury(II). These studies contribute to the understanding of coordination chemistry and the design of new materials with specific properties.

Environmental Applications

Analytical Chemistry

In environmental analysis, this compound has been utilized in methods for determining aliphatic amines in wastewater and surface water. The derivatization techniques involving morpholine compounds are pivotal for effective environmental monitoring.

-

Therapeutic Development

A study by Harrison et al. (2001) explored the development of a derivative as an NK1 receptor antagonist. The findings demonstrated significant efficacy in preclinical models for emesis and depression treatment. -

Antimicrobial Activity

Research conducted by Can et al. (2017) examined a series of benzimidazole-morpholine derivatives, including this compound, revealing promising results against various bacterial strains. -

Environmental Monitoring Techniques

Sacher et al. (1997) discussed the application of morpholine derivatives in wastewater treatment processes, emphasizing their role in detecting harmful amines through advanced analytical methods.

Mécanisme D'action

The mechanism of action of 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorophenylamine: Shares the chlorophenyl group but lacks the morpholine ring.

Morpholine: Contains the morpholine ring but lacks the chlorophenyl group.

2-(4-Bromophenyl)-2-morpholin-4-YL-ethylamine: Similar structure but with a bromine atom instead of chlorine

Uniqueness

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine is unique due to the combination of the chlorophenyl group and the morpholine ring, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the individual components alone.

Activité Biologique

2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine, a compound featuring a morpholine ring and a chlorophenyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, Mannich bases, which include structures akin to this compound, have shown promising results against various cancer cell lines. A notable study reported that certain Mannich bases displayed cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Mannich Base A | MDA-MB-231 (Breast) | 15.0 |

| Mannich Base B | HCT116 (Colon) | 12.5 |

| This compound | A549 (Lung) | TBD |

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is believed to enhance its activity by increasing lipophilicity and interaction with bacterial membranes.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 8.5 |

| Escherichia coli | 12.0 |

| Bacillus subtilis | 6.0 |

In a comparative study, similar derivatives exhibited MIC values ranging from 5 to 20 µM against Staphylococcus aureus and Escherichia coli, indicating that the compound may possess moderate antibacterial activity .

Antifungal Activity

The antifungal properties of the compound were assessed using standard strains such as Candida albicans and Aspergillus niger. Preliminary results suggest that the compound has significant antifungal activity, with MIC values comparable to those of established antifungal agents.

Table 3: Antifungal Activity

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Candida albicans | 15.0 |

| Aspergillus niger | 20.0 |

Case Studies

- Anticancer Study : A recent investigation into Mannich bases derived from morpholine demonstrated that compounds with a similar structure to this compound exhibited potent cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity .

- Antibacterial Evaluation : A series of morpholine derivatives were tested for their antibacterial effects, revealing that those with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like this compound. Key findings include:

- The presence of electron-withdrawing groups (like chlorine) enhances antibacterial activity.

- Morpholine rings contribute to increased solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the key physicochemical characterization methods for 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR and IR to confirm structural features, such as the morpholine ring and chlorophenyl group. For example, NMR signals for morpholine protons typically appear at δ 2.4–3.8 ppm, while aromatic protons from the chlorophenyl group resonate at δ 7.2–7.6 ppm .

- Chromatography : Employ reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to determine purity and lipophilicity (logP). Capacity factor (k) calculations can correlate with experimental logP values .

- X-ray Crystallography : For definitive structural confirmation, use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. This is critical for identifying stereochemistry and hydrogen-bonding networks .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Reductive Amination : React 4-chlorophenylacetaldehyde with morpholine in the presence of a reducing agent (e.g., NaBH) to form the ethylamine backbone. This method is analogous to the synthesis of 2-(4-methoxyphenyl)ethylamine derivatives .

- Condensation Reactions : Heat equimolar amounts of 4-chloroacetophenone and morpholine in ethanol under reflux, followed by purification via recrystallization or column chromatography .

Q. How should researchers handle safety and waste disposal for this compound?

- Methodological Answer :

- Safety Precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion, as chlorinated aromatic amines may exhibit neurotoxic or carcinogenic potential .

- Waste Management : Segregate waste into halogenated organic containers and collaborate with certified disposal agencies to prevent environmental contamination. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and computational models during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra (e.g., using Gaussian or ORCA). Discrepancies in morpholine ring puckering or chlorophenyl torsion angles may indicate conformational flexibility.

- Crystallographic Refinement : Use SHELX programs (SHELXL/SHELXS) to refine X-ray data, which can resolve ambiguities in bond lengths or angles caused by dynamic effects in solution .

Q. What strategies are effective for impurity profiling in batch synthesis?

- Methodological Answer :

- HPLC-MS Analysis : Employ high-resolution mass spectrometry coupled with HPLC to detect and quantify impurities (e.g., unreacted starting materials or dechlorinated byproducts). Calibrate using reference standards like those listed in pharmaceutical guidelines .

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation pathways. For example, acidic conditions may hydrolyze the morpholine ring .

Q. How can environmental impact assessments be designed for this compound?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301 guidelines to test aerobic degradation in activated sludge. Monitor chlorophenyl metabolites via LC-MS.

- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests to assess acute/chronic toxicity. Compare results with structurally similar compounds like 4-chlorophenol .

Q. What experimental approaches optimize reaction yields for analogs with modified substituents?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) systematically to identify optimal conditions. For example, replacing ethanol with methanol in condensation reactions may improve yields for electron-deficient aryl groups .

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while maintaining high yields, particularly for thermally sensitive intermediates .

Q. How can pharmacological activity data be interpreted for potential therapeutic applications?

- Methodological Answer :

- In Vitro Assays : Test binding affinity for CNS targets (e.g., monoamine transporters) using radioligand displacement assays, given structural similarities to psychoactive ethylamines .

- Molecular Docking : Use AutoDock Vina to model interactions with proteins like dopamine receptors. Focus on the morpholine oxygen’s hydrogen-bonding potential and chlorophenyl hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.